molecular formula C16H11IN2O2 B12910462 N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 62033-66-3

N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12910462
CAS No.: 62033-66-3
M. Wt: 390.17 g/mol
InChI Key: SOVOQLOUHQAHEE-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an iodophenyl group attached to the quinoline core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

    Coupling Reaction: The key step involves the coupling of 4-iodoaniline with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions, typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation and Reduction: Products include various oxidized or reduced quinoline derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and exhibit similar biological activities.

    N-(4-Iodophenyl)-N-carboxyethyl-β-alanine derivatives: These derivatives also contain the iodophenyl group and are studied for their biological properties.

    N-Cyclohexyl-N’-(4-Iodophenyl)Urea: This compound has a similar iodophenyl moiety and is investigated for its potential anticancer activity.

Uniqueness

N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique quinoline core, which imparts distinct chemical and biological properties

Properties

CAS No.

62033-66-3

Molecular Formula

C16H11IN2O2

Molecular Weight

390.17 g/mol

IUPAC Name

N-(4-iodophenyl)-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H11IN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h1-9H,(H,18,20)(H,19,21)

InChI Key

SOVOQLOUHQAHEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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